molecular formula C14H14O4 B8200913 1,3-Phenylenebis(methylene) diacrylate

1,3-Phenylenebis(methylene) diacrylate

Cat. No. B8200913
M. Wt: 246.26 g/mol
InChI Key: WUGVSRAAQKDLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Phenylenebis(methylene) diacrylate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Phenylenebis(methylene) diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Phenylenebis(methylene) diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium complexes of [1,2-phenylenebis(methylene)]bis[di(tert-butyl)phosphine] (1) are used to catalyze the methoxycarbonylation of vinyl acetate, leading to high selectivities to ester products. This application is significant for the synthesis of various compounds (Rucklidge et al., 2006).

  • Quintet carbenes such as m-phenylenebis(phenylmethylene) and m-phenylenebis(methylene) exhibit strong chemical reactivity and are crucial in nonstereospecific addition reactions in dilution experiments (Murahashi et al., 1972).

  • Liquid crystalline diacrylate monomers like 1,4-(-2-methyl phenylene)-bis[4-(6-acryloyloxy-hexamethyleneoxy)benzoate] can undergo photoinitiated polymerization, which is temperature-independent up to 10-20-degrees-C above the glass transition temperature (Doornkamp et al., 1992).

  • Oriented liquid-crystalline diacrylate monomers are used to create uniaxially crosslinked networks with high conversion and order preservation during photopolymerization (Broer et al., 1989).

  • The 1-cyano-1-methylethyl radical induces cyclization of 2,2′-methylene-bis(4-methyl-1,2-phenylene)-dimethacrylate, yielding various products while suppressing polymerization (Kämmerer & Pachta, 1977).

  • 2-Methylene-4-phenyl-1,3-dioxolane can be polymerized to produce various ester-containing copolymers, showcasing the versatility of this compound in polymer synthesis (Endo et al., 1985).

  • Diethyl phenylenebis(methylene) dicarbamates form complexes with 1,2- and 1,3-benzenediols, exhibiting molecular recognition as confirmed by FTIR spectroscopy (Saucedo-Balderas et al., 2014).

  • New diacrylate macromonomers show potential as reactive diluents in dental composite formulations, characterized by low viscosities and low volumetric shrinkage (Mueh et al., 2001).

properties

IUPAC Name

[3-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-13(15)17-9-11-6-5-7-12(8-11)10-18-14(16)4-2/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGVSRAAQKDLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylenebis(methylene) diacrylate

Synthesis routes and methods

Procedure details

The above compound was synthesized from α,α′-dichloro-m-xylene and acrylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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